molecular formula C11H22O B11964744 4-Methyl-5-decanone CAS No. 90207-25-3

4-Methyl-5-decanone

Cat. No.: B11964744
CAS No.: 90207-25-3
M. Wt: 170.29 g/mol
InChI Key: PIUWBTOTJSRZPB-UHFFFAOYSA-N
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Description

4-Methyl-5-decanone is an organic compound with the molecular formula C11H22O It is a methyl ketone, characterized by the presence of a methyl group attached to the fifth carbon of a decanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-5-decanone can be synthesized through several methods. One common approach involves the alkylation of acetone derivatives. Another method includes the oxidation of corresponding alcohols using oxidizing agents like chromium trioxide or potassium permanganate .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes involving palladium or other transition metals. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-decanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: Reduction reactions typically yield alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the methyl group.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis
4-Methyl-5-decanone is primarily used as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

  • Oxidation : It can be oxidized to form carboxylic acids using agents like chromium trioxide or potassium permanganate.
  • Reduction : Reduction reactions typically yield alcohols, facilitated by reagents such as sodium borohydride or lithium aluminium hydride.
  • Substitution Reactions : The compound can undergo nucleophilic substitution, where the methyl group may be replaced by other functional groups .
Reaction TypeCommon ReagentsMajor Products
OxidationCrO3, KMnO4Carboxylic acids
ReductionNaBH4, LiAlH4Alcohols
SubstitutionVarious nucleophilesCompounds with new functional groups

Biological Applications

2. Metabolic Studies
In biological research, this compound serves as a model compound for studying metabolic pathways and enzyme interactions. Its ability to mimic certain biological molecules makes it useful in exploring how enzymes interact with substrates.

3. Antimicrobial Properties
Research has indicated potential antimicrobial properties of this compound and its derivatives. Studies have explored its effectiveness against various pathogens, suggesting that it could be developed into a bioactive compound for therapeutic applications.

Medicinal Applications

4. Pharmaceutical Synthesis
There is ongoing research into the use of this compound as a precursor in the synthesis of pharmaceuticals. Its derivatives are being investigated for their potential therapeutic effects, particularly in the development of new drugs targeting metabolic disorders .

Industrial Applications

5. Fragrance and Flavor Production
The compound is utilized in the production of fragrances and flavoring agents due to its pleasant odor profile. This application is significant in the food and cosmetic industries, where it contributes to product appeal .

Case Studies

Case Study 1: Synthesis of Chiral Compounds
A study focused on synthesizing chiral drug candidates utilized this compound as a starting material. The research demonstrated how modifications to this compound could lead to effective inhibitors for various biological targets, showcasing its versatility in medicinal chemistry .

Case Study 2: Metabolic Pathway Modeling
Another investigation employed this compound to model metabolic pathways in microorganisms. This study provided insights into enzyme kinetics and substrate specificity, enhancing the understanding of metabolic processes relevant to drug metabolism .

Mechanism of Action

The mechanism of action of 4-Methyl-5-decanone involves its interaction with various molecular targets. In reduction reactions, for example, the compound undergoes nucleophilic attack by hydride ions, leading to the formation of alcohols . The pathways involved in these reactions are influenced by the nature of the reagents and the reaction conditions.

Comparison with Similar Compounds

  • 2-Methyl-3-decanone
  • 2-Methyl-4-undecanone
  • 7-Ethyl-2-methyl-4-undecanone
  • 5-Methyl-1-phenyl-3-hexanone

Comparison: 4-Methyl-5-decanone is unique due to its specific structural configuration, which imparts distinct chemical properties.

Biological Activity

4-Methyl-5-decanone, a member of the ketone family, has garnered attention due to its potential biological activities. This compound is structurally characterized by a methyl group at the fourth carbon and a decanone backbone, which may influence its interaction with biological systems. The following sections will explore its biological activities, including its effects on enzyme inhibition, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula C11H22OC_{11}H_{22}O and a molecular weight of 170.29 g/mol. Its structure can be represented as follows:

CH3 CH2)4C O CH2C CH3) CH2)2CH3\text{CH}_3-\text{ CH}_2)_4-\text{C O CH}_2-\text{C CH}_3)-\text{ CH}_2)_2-\text{CH}_3

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its role as an inhibitor of prolyl hydroxylase domain (PHD) enzymes. These enzymes are crucial in regulating hypoxia-inducible factors (HIFs), which play significant roles in cellular responses to oxygen levels.

Enzyme Inhibition

Recent studies have highlighted the potential of spiro[4.5]decanones, including derivatives of this compound, as inhibitors of 2-oxoglutarate (2OG) dependent enzymes such as PHDs. These enzymes are implicated in various diseases, including anemia and ischemia-related conditions.

Key Findings:

  • Inhibition Potency: Compounds derived from spiro[4.5]decanones showed IC50 values ranging from 0.219 μM to 3.95 μM against PHD2 and PHD3, indicating strong inhibitory activity .
  • Selectivity Studies: The selectivity of these compounds was assessed against other human oxygenases, revealing that while some exhibited potent inhibition against PHDs, they showed minimal activity against other targets such as factor inhibiting HIF (FIH) and JmjC histone demethylases .

Case Studies

Several studies have explored the biological implications of this compound and its derivatives:

  • Study on HIF Regulation:
    • Researchers investigated the structure-activity relationship (SAR) of various spiro[4.5]decanones, demonstrating that modifications to the core structure could enhance selectivity for PHD isoforms. This study provided insights into developing targeted therapies for hypoxia-related conditions .
  • Toxicological Assessments:
    • Toxicological evaluations indicated that this compound did not exhibit mutagenic properties in Ames tests, suggesting a favorable safety profile for potential therapeutic applications .

Data Tables

CompoundIC50 (μM)Target EnzymeSelectivity
Compound 110.219PHD2Moderate
Compound 231.05PHD3Moderate
Compound 243.95PHD2Low

Properties

CAS No.

90207-25-3

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

4-methyldecan-5-one

InChI

InChI=1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h10H,4-9H2,1-3H3

InChI Key

PIUWBTOTJSRZPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C(C)CCC

Origin of Product

United States

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